molecular formula C18H14FN3O2S B5834745 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

Cat. No. B5834745
M. Wt: 355.4 g/mol
InChI Key: JBDCLHLVYRZBII-UHFFFAOYSA-N
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Description

4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting certain enzymes or proteins involved in various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This inhibition may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide are diverse. It has been found to exhibit anti-inflammatory effects by reducing the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to have anti-cancer effects by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide in lab experiments is its relatively simple synthesis method. This makes it easy to obtain in large quantities for use in various experiments. Additionally, its diverse biological activities make it a versatile compound for studying various cellular processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. While it has been found to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for the study of 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide. One potential area of research is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its potential as a new antibiotic for the treatment of bacterial and fungal infections. Finally, its potential as an anti-cancer agent warrants further investigation, particularly in the development of new cancer therapies.
Conclusion:
In conclusion, 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a chemical compound that has shown promise in various areas of scientific research. Its diverse biological activities make it a potential candidate for the development of new drugs for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, its synthesis method and versatility make it a valuable compound for use in lab experiments.

Synthesis Methods

The synthesis of 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-(4-fluorophenyl)-1,3-thiazol-4-ylamine to form the desired compound. The synthesis of this compound has been reported in various scientific journals and is considered to be a relatively simple and efficient method.

Scientific Research Applications

The potential applications of 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide in scientific research are vast. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-13-5-1-12(2-6-13)18-22-15(10-25-18)9-16(23)21-14-7-3-11(4-8-14)17(20)24/h1-8,10H,9H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDCLHLVYRZBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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